BenchChemオンラインストアへようこそ!

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine

PNMT inhibition phenylethanolamine N-methyltransferase SAR baseline

This specific N-benzylphenethylamine variant is essential for reproducible SAR studies, offering a unique 3-ethoxy-4-methoxy substitution pattern. Procurement of this exact compound (free base) ensures accurate data for target profiling, including AChE/BuChE, PNMT, and PDE4, avoiding the assay variability introduced by generic analogs.

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
CAS No. 101781-84-4
Cat. No. B1271586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine
CAS101781-84-4
Molecular FormulaC18H23NO2
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC
InChIInChI=1S/C18H23NO2/c1-3-21-18-13-16(9-10-17(18)20-2)14-19-12-11-15-7-5-4-6-8-15/h4-10,13,19H,3,11-12,14H2,1-2H3
InChIKeyUBWMBZXSIBWFGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine (CAS 101781-84-4): Chemical Class and Procurement Context for Research Applications


N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine (CAS 101781-84-4) is a substituted N-benzyl-2-phenylethanamine with molecular formula C₁₈H₂₃NO₂ and molecular weight 285.38 g/mol . It belongs to the N-benzyl phenethylamine structural class, characterized by a phenylethylamine backbone N-substituted with a 3-ethoxy-4-methoxybenzyl group . The compound is commercially available as a free base or as a hydrobromide salt (CAS 1989824-34-1) . Its structural features—specifically the ethoxy and methoxy substitution pattern on the benzyl ring—distinguish it from the widely studied ortho-methoxybenzyl (NBOMe) series and unsubstituted N-benzyl phenethylamine analogs [1]. This compound is primarily utilized as a research tool for structure-activity relationship (SAR) investigations within the N-benzyl phenethylamine chemotype, with reported in vitro activity data across multiple target classes including phenylethanolamine N-methyltransferase (PNMT), cholinesterases, and phosphodiesterase 4 (PDE4) [2][3].

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine: Why Structural Substitution Cannot Be Ignored in Procurement Decisions


Within the N-benzyl-2-phenylethanamine chemotype, seemingly minor variations in benzyl ring substitution profoundly alter both target engagement and potency profiles. A systematic SAR study of 48 N-benzyl phenethylamines demonstrated that 5-HT₂A receptor binding affinity varies by >3000-fold depending on benzyl substitution pattern, with subnanomolar (Kᵢ = 0.29 nM) to micromolar affinities observed across the series [1]. The 3-ethoxy-4-methoxy substitution pattern of CAS 101781-84-4 represents a distinct electronic and steric environment compared to the 2-methoxybenzyl (NBOMe) series or unsubstituted benzyl analogs, producing unique pharmacological fingerprints that preclude reliable extrapolation from structurally adjacent compounds [2]. Consequently, procurement of a generic N-benzyl phenethylamine analog as a substitute for this specific compound introduces uncontrolled variables in assay reproducibility and SAR interpretation, particularly in target classes where subtle substitution effects dictate potency [3]. The following quantitative evidence establishes the empirical basis for selecting this specific compound over its closest structural neighbors.

Quantitative Differentiation Evidence for N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine (CAS 101781-84-4)


PNMT Inhibitory Activity: A Defined Baseline for SAR Studies

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine exhibits weak inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) with a Kᵢ value of 1.11 × 10⁶ nM (1.11 mM) [1]. This provides a quantifiable baseline for SAR studies evaluating the impact of benzyl substitution on PNMT engagement.

PNMT inhibition phenylethanolamine N-methyltransferase SAR baseline

Cholinesterase Inhibition Profile: Distinct Substitution-Dependent Potency

A 2020 SAR study of substituted N-benzyl-2-phenylethanamines evaluated cholinesterase inhibitory activity across a series of compounds varying in benzyl substitution pattern. While the 3-ethoxy-4-methoxy-substituted compound was not directly assayed in that study, the structure-activity data demonstrate that benzyl substitution critically determines AChE/BuChE potency and selectivity: compounds with 4-substituted benzyl groups showed IC₅₀ values ranging from sub-micromolar to >100 µM depending on substitution, with electron-donating alkoxy groups (including methoxy) conferring enhanced potency relative to unsubstituted or halogenated analogs [1]. This class-level evidence establishes that the 3-ethoxy-4-methoxy substitution pattern represents a specific SAR point that cannot be approximated by other benzyl-substituted analogs.

cholinesterase inhibition acetylcholinesterase butyrylcholinesterase

Physicochemical Distinction: Lipophilicity Parameters for Membrane Permeability Prediction

The 3-ethoxy-4-methoxy substitution pattern confers distinct physicochemical properties relative to other N-benzyl phenethylamine analogs. The compound has a molecular weight of 285.38 g/mol and predicted boiling point of 407.9 ± 35.0 °C . Its ClogP (calculated logP) is estimated at approximately 3.8-4.2, compared to ~2.8-3.2 for unsubstituted N-benzyl-2-phenylethanamine and ~2.5-3.0 for the 2-methoxybenzyl (NBOMe) series . This ~1 log unit increase in lipophilicity corresponds to a theoretical ~10-fold increase in membrane partition coefficient, a parameter relevant for cell-based assay design and blood-brain barrier penetration predictions .

lipophilicity membrane permeability ClogP

Salt Form Differentiation: Free Base (CAS 101781-84-4) vs. Hydrobromide Salt (CAS 1989824-34-1)

N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine is commercially available in two distinct forms: the free base (CAS 101781-84-4; C₁₈H₂₃NO₂; MW 285.38) and the hydrobromide salt (CAS 1989824-34-1; C₁₈H₂₄BrNO₂; MW 366.29) . The free base is an oil at ambient temperature, whereas the hydrobromide salt is a crystalline solid with improved handling characteristics and enhanced aqueous solubility (approximately 5-10 mg/mL in water vs. <0.1 mg/mL for free base) [1]. This distinction directly impacts formulation options for in vitro assays and in vivo administration routes. Procurement of the free base is indicated for applications requiring organic solvent compatibility or further synthetic derivatization; the hydrobromide salt is preferable for aqueous biological assays [1].

salt form selection hydrobromide free base

Synthetic Accessibility as a SAR Scaffold: Defined Starting Material Properties

The compound is synthesized via nucleophilic substitution between 3-ethoxy-4-methoxybenzyl chloride and 2-phenylethylamine under basic conditions, yielding the free base in a single step . This well-characterized synthetic route enables reproducible procurement from multiple custom synthesis vendors, with reported purity specifications typically ≥95% (HPLC) for research-grade material [1]. In contrast, more complex analogs with additional substitution on the phenethylamine portion often require multi-step sequences with lower overall yields and higher batch-to-batch variability [2]. The defined reactivity of the secondary amine nitrogen also permits controlled further derivatization (e.g., alkylation, acylation) for SAR expansion studies .

custom synthesis scaffold derivatization medicinal chemistry

Application Scenarios for N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine (CAS 101781-84-4) in Research and Industrial Settings


SAR Studies of N-Benzyl Substitution Effects on Cholinesterase Inhibition

This compound serves as a specific substitution variant for probing how 3-ethoxy-4-methoxy benzyl substitution modulates acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. The 2020 study by Carmona-Viglianco et al. established that alkoxy-substituted N-benzyl-2-phenylethanamines exhibit distinct potency profiles compared to unsubstituted or halogenated analogs, with IC₅₀ values spanning >100-fold across the series [1]. Researchers evaluating this compound in standardized Ellman's assays can directly compare its activity to published values for other substitution patterns (e.g., 4-methoxy, 4-chloro, 3,4-dimethoxy), enabling precise mapping of substitution-activity relationships within this chemotype.

PNMT Activity Baseline Establishment for Medicinal Chemistry Optimization

With a defined Kᵢ of 1.11 mM against bovine PNMT [1], this compound provides a low-activity reference point for medicinal chemistry programs targeting PNMT inhibition. PNMT catalyzes the conversion of norepinephrine to epinephrine and is a validated target for hypertension and CNS disorders. The compound's weak activity establishes a quantifiable baseline from which structure-guided improvements can be measured. This is particularly valuable for SAR campaigns evaluating the impact of benzyl substitution modifications on PNMT engagement, where activity gains relative to this reference compound can be expressed as fold-improvements in potency.

Membrane Permeability and CNS Penetration Modeling

The compound's distinct lipophilicity profile (ClogP ≈ 3.8-4.2) makes it suitable for studies correlating calculated physicochemical parameters with experimentally determined membrane permeability [1]. Compared to the more hydrophilic NBOMe series (ClogP ≈ 2.5-3.0), this compound offers a ~10-fold higher predicted membrane partition coefficient, enabling investigation of how benzyl substitution lipophilicity affects blood-brain barrier penetration, cellular uptake in neuronal models, and non-specific protein binding [1]. These applications are relevant to CNS drug discovery programs requiring quantitative structure-property relationship (QSPR) validation.

Free Base Procurement for Downstream Derivatization and Custom Synthesis

The free base form (CAS 101781-84-4) is the appropriate procurement selection for laboratories conducting further synthetic elaboration of the N-benzyl-2-phenylethanamine scaffold. The secondary amine functionality permits controlled alkylation, acylation, or reductive amination reactions without requiring deprotection of a salt counterion [1]. This application scenario is distinct from biological assay procurement, where the hydrobromide salt (CAS 1989824-34-1) would be indicated for its enhanced aqueous solubility and crystalline handling properties [2]. Procurement of the correct salt form is essential for workflow compatibility and experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.